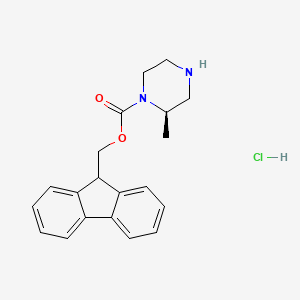

(R)-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride

描述

(R)-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride (CAS: 888972-50-7) is a chiral piperazine derivative protected by a fluorenylmethyloxycarbonyl (Fmoc) group. It is widely used as an intermediate in peptide synthesis and drug development due to its stability under basic conditions and ease of deprotection under mild acidic conditions. The compound’s stereochemistry is critical for applications in enantioselective synthesis, with the (R)-configuration confirmed via X-ray crystallography (Flack parameter: -0.04) . It has a molecular weight of 358.88 g/mol (C21H23ClN2O2) and a melting point of 412 K (139°C). Its synthesis involves regioselective mono-N-protection of (R)-2-methylpiperazine with Fmoc chloride, yielding >98% purity .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl (2R)-2-methylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2.ClH/c1-14-12-21-10-11-22(14)20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19;/h2-9,14,19,21H,10-13H2,1H3;1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCUZMZSBHXCNI-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661484 | |

| Record name | (9H-Fluoren-9-yl)methyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-83-1 | |

| Record name | (9H-Fluoren-9-yl)methyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Fmoc Protection of 2-Methylpiperazine

The primary method to synthesize the Fmoc-protected 2-methylpiperazine involves the reaction of the free amine with Fmoc-Cl in the presence of a base such as sodium carbonate or triethylamine. The reaction is typically carried out in solvents like 1,4-dioxane, tetrahydrofuran (THF), or a mixture of organic solvents and water at low to room temperature (0–25℃).

- Dissolve (R)-2-methylpiperazine in a suitable solvent (e.g., 1,4-dioxane/water or THF).

- Add sodium carbonate or triethylamine to maintain basic conditions.

- Slowly add Fmoc-Cl solution dropwise at 0–5℃ to control the reaction rate and suppress side reactions.

- Stir the mixture at room temperature for 12–16 hours until the reaction is complete, as monitored by TLC or HPLC.

- Extract the product with dichloromethane or ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

- Purify the crude product by column chromatography to obtain the Fmoc-protected amine.

Yields reported range from 42% to 90% depending on reaction conditions and purification methods.

Formation of Hydrochloride Salt

The hydrochloride salt is formed by treating the Fmoc-protected amine with hydrochloric acid in an appropriate solvent, such as ethanol or diethyl ether, to precipitate the hydrochloride salt.

- Dissolve the Fmoc-protected 2-methylpiperazine in ethanol or diethyl ether.

- Add a stoichiometric amount of hydrochloric acid (HCl) solution or dry HCl gas.

- Stir the mixture at room temperature for 1–2 hours.

- Filter the precipitated hydrochloride salt, wash with cold solvent, and dry under vacuum.

This step improves the compound's stability, crystallinity, and ease of handling.

Alternative Method: Hydrazine Route for Fmoc Derivatives

Some literature reports the preparation of Fmoc derivatives via hydrazine-mediated reactions with 9-fluorenylmethyl chloroformate (Fmoc-Cl). This involves:

- Reacting hydrazine hydrate with Fmoc-Cl in diethyl ether or acetonitrile/water mixtures at 0–20℃.

- Stirring for 0.5–16 hours to form Fmoc-hydrazine intermediates.

- Subsequent transformations yield the desired Fmoc-protected amines.

Yields for this approach vary from 81% to 99%, with high purity confirmed by NMR and mass spectrometry.

Data Table Summarizing Key Preparation Conditions and Yields

| Step | Reagents & Conditions | Solvent(s) | Temperature (℃) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Fmoc protection | 2-methylpiperazine + Fmoc-Cl + Na2CO3 | 1,4-dioxane/water | 0 to 25 | 12–16 h | 42–90 | Base controls pH; slow addition of Fmoc-Cl |

| Hydrochloride salt formation | Fmoc-protected amine + HCl | Ethanol or diethyl ether | RT | 1–2 h | Quantitative | Precipitation of stable salt |

| Hydrazine-mediated Fmoc synthesis | Hydrazine hydrate + Fmoc-Cl | Diethyl ether, acetonitrile/water | 0 to 20 | 0.5–16 h | 81–99 | Alternative route, high purity |

Analytical Characterization and Purity

- NMR Spectroscopy: Characteristic peaks for the fluorenyl group and piperazine ring confirm structure and stereochemistry.

- Mass Spectrometry (ESI-MS): Molecular ion peaks consistent with calculated molecular weights (e.g., m/z 255.1 for Fmoc derivatives).

- Melting Point: Typically around 172–174℃ for pure Fmoc-protected compounds.

- HPLC: Purity often exceeds 98%, confirming efficient synthesis and purification.

Research Findings and Optimization Notes

- Maintaining low temperatures (0–5℃) during Fmoc-Cl addition minimizes side reactions and decomposition.

- Using aqueous-organic solvent mixtures improves solubility and reaction kinetics.

- Sodium carbonate is preferred over stronger bases to avoid overreaction or degradation.

- Extended stirring times (overnight) ensure complete conversion.

- The hydrochloride salt formation enhances compound stability for storage and further synthetic applications.

化学反应分析

Types of Reactions

®-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The fluorenylmethyl group can be oxidized to form fluorenone derivatives.

Reduction: The carboxylate group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Fluorenone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

科学研究应用

®-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the development of novel materials and catalysts.

作用机制

The mechanism of action of ®-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorenylmethyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Comparison with Similar Compounds

The following table compares the structural, physicochemical, and functional properties of the target compound with related Fmoc-protected piperazine derivatives:

生物活性

(R)-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride, commonly referred to as (R)-FMOC-2-methylpiperazine, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a fluorenyl group, known for its stability and ability to interact with biological targets, with a piperazine moiety that enhances its pharmacological properties.

- Molecular Formula : C20H22N2O2

- Molecular Weight : Approximately 342.40 g/mol

- Density : 1.17 g/cm³

- Boiling Point : 486°C

- Storage Conditions : Recommended at 2-8°C

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluorenyl group facilitates π-π stacking interactions, while the piperazine ring can engage in hydrogen bonding, enhancing binding affinity and specificity towards biological macromolecules.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been reported to inhibit specific cytochrome P450 enzymes, which play crucial roles in drug metabolism.

- Antitumor Activity : Preliminary studies indicate potential antitumor effects, suggesting that it may interfere with cancer cell proliferation and induce apoptosis .

- Neuropharmacological Effects : The piperazine structure is associated with various neuropharmacological activities, which may be beneficial in treating neurological disorders.

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects. The compound was tested against pancreatic ductal adenocarcinoma cells, showing strong inhibition of cell growth and induction of apoptosis through modulation of key survival signaling pathways such as Akt and NF-kB .

Enzyme Interaction Studies

In vitro assays have shown that this compound interacts with cytochrome P450 enzymes, leading to altered metabolic profiles for several drugs. This interaction is crucial for understanding its potential role in drug-drug interactions and personalized medicine applications.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C20H22N2O2 | Enzyme inhibition, Antitumor activity |

| (S)-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate | C20H22N2O2 | Similar enzyme interactions but different efficacy |

| 1-(9H-Fluoren-9-yl)piperazine hydrochloride | C17H18N2.ClH | Broader neuropharmacological effects |

常见问题

Q. What are the recommended synthetic routes for (R)-(9H-fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate hydrochloride?

The compound is typically synthesized via Fmoc (9-fluorenylmethyloxycarbonyl) protection chemistry. A chiral piperazine derivative is first functionalized with the Fmoc group using coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous solvents (e.g., DCM or acetonitrile). The reaction is monitored by TLC or HPLC, and the hydrochloride salt is precipitated using HCl in diethyl ether .

Q. How can purity and structural integrity be validated for this compound?

Purity is assessed via reversed-phase HPLC using a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10 over 20 minutes) and UV detection at 254 nm. Structural confirmation relies on NMR (e.g., δ 7.2–7.8 ppm for Fmoc aromatic protons) and NMR (e.g., δ 155–160 ppm for carbamate carbonyl). High-resolution mass spectrometry (HRMS) in ESI+ mode confirms the molecular ion peak (e.g., [M+H]) .

Q. What storage conditions are optimal for this compound?

Store at -20°C in airtight, light-protected containers under inert gas (argon or nitrogen) to prevent hydrolysis of the carbamate group. Solutions in DMF or DMSO should be aliquoted to avoid freeze-thaw degradation .

Q. What safety precautions are required when handling this compound?

Classified as acutely toxic (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid aerosol formation. In case of exposure, rinse immediately and seek medical attention. Dispose of waste via approved hazardous waste protocols .

Advanced Research Questions

Q. How does stereochemistry at the piperazine ring affect biological or chemical activity?

The (R)-configuration at the 2-methylpiperazine moiety influences receptor binding affinity and metabolic stability. Comparative studies with (S)-enantiomers can be conducted using chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers. Biological assays (e.g., enzyme inhibition or cellular uptake) paired with molecular docking (using software like AutoDock Vina) reveal stereospecific interactions .

Q. What computational methods are suitable for modeling this compound’s electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) predict electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These models help rationalize reactivity in nucleophilic substitution or hydrolysis reactions. Software like Gaussian or ORCA is recommended .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Modify the piperazine substituents (e.g., alkylation, acylation) or replace the Fmoc group with alternative protecting groups (e.g., Boc, Cbz). Test derivatives in vitro for solubility (shake-flask method), permeability (Caco-2 cell assay), and target binding (SPR or ITC). SAR trends are analyzed using multivariate regression or machine learning .

Q. What are the degradation pathways under acidic/basic conditions?

Under acidic conditions (pH < 3), the carbamate group hydrolyzes to release CO and the corresponding amine. In basic conditions (pH > 10), the Fmoc group undergoes β-elimination. Degradation products are identified via LC-MS/MS and quantified using kinetic studies (Arrhenius plots for shelf-life prediction) .

Q. How can crystallography resolve conformational flexibility in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond angles, torsion angles, and non-covalent interactions. Crystals are grown via vapor diffusion (e.g., hexane/ethyl acetate). ORTEP-3 visualizes thermal ellipsoids and disorder .

Methodological Notes

- Analytical Cross-Validation : Combine NMR, HPLC, and HRMS to address contradictory data (e.g., unexpected peaks in NMR may indicate stereochemical impurities) .

- Scale-Up Challenges : Optimize stoichiometry of coupling agents (1.2–1.5 equivalents) and reaction time (12–24 hrs) to minimize side products during gram-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。